(4-Chlorophenyl)(cyclohexyl)methanol
Description
(4-Chlorophenyl)(cyclohexyl)methanol (IUPAC name: [4-(4-chlorophenyl)cyclohexyl]methanol) is a secondary alcohol with the molecular formula C₁₃H₁₇ClO (MW: 224.73 g/mol) . Its structure consists of a cyclohexane ring substituted with a 4-chlorophenyl group and a hydroxymethyl (-CH₂OH) moiety. Key identifiers include:
Related derivatives, such as 4-(4-chlorophenyl)cyclohexanecarboxylic acid, are intermediates in synthesizing antiparasitic drugs like Atovaquone .
Properties
CAS No. |
106165-42-8 |
|---|---|
Molecular Formula |
C13H17ClO |
Molecular Weight |
224.72 g/mol |
IUPAC Name |
(4-chlorophenyl)-cyclohexylmethanol |
InChI |
InChI=1S/C13H17ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2 |
InChI Key |
UWCWPJZIKQCZIM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Reduction
The Friedel-Crafts acylation route involves reacting chlorobenzene with cyclohexene and acetyl chloride in the presence of Lewis acids like AlCl₃. This method, detailed in patent CN104628555A, produces 1-[4-(4-chlorophenyl)cyclohexyl]ethanone as an intermediate.
Mechanism and Conditions :
- Step 1 : Cyclohexene reacts with acetyl chloride under AlCl₃ catalysis at 0–5°C to form a cyclohexyl acylium ion.
- Step 2 : Electrophilic substitution with chlorobenzene yields 1-[4-(4-chlorophenyl)cyclohexyl]ethanone.
- Step 3 : The ketone is reduced using NaBH₄ in methanol at 25°C for 4 hours, achieving 88% yield.
Challenges :
Nickel-Catalyzed Grignard Cross-Coupling
Patent CN104628555A proposes a regioselective alternative using nickel-catalyzed coupling to avoid isomerization:
Synthetic Pathway :
- Tosylation of Methyl 4-Hydroxycyclohexanecarboxylate :
- React with p-toluenesulfonyl chloride in pyridine at 0°C to form methyl 4-(tosyloxy)cyclohexanecarboxylate (87% yield).
- Cross-Coupling with 4-Chlorophenylmagnesium Bromide :
- NiCl₂ catalyzes the reaction between the tosylate and Grignard reagent in THF at 25°C, yielding methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (84% yield).
- Saponification and Reduction :
Advantages :
Comparative Analysis of Synthetic Methods
| Parameter | Friedel-Crafts Route | Grignard Cross-Coupling |
|---|---|---|
| Yield | 72–75% | 84–85% |
| Isomer Purity | 88–90% | 99.4% |
| Catalyst | AlCl₃ | NiCl₂ |
| Reaction Time | 8–10 hours | 6–7 hours |
| Industrial Scalability | Moderate | High |
Critical Reaction Optimization
Reduction of 1-[4-(4-Chlorophenyl)cyclohexyl]ethanone
Sodium borohydride (NaBH₄) in methanol at 0–5°C selectively reduces the ketone to the alcohol without affecting the aryl chloride. Alternatives like LiAlH₄ offer higher reactivity but risk over-reduction.
Optimized Conditions :
- Molar Ratio : Ketone:NaBH₄ = 1:1.2
- Temperature : 0°C to minimize side reactions.
- Workup : Acidic quench (HCl) followed by ethanol recrystallization (purity >99%).
Industrial-Scale Production Considerations
Waste Management in Friedel-Crafts Synthesis
Hydrolysis of AlCl₃ generates HCl and aluminum waste, requiring neutralization with NaOH. Patent CN104628555A highlights a 30% cost reduction by switching to NiCl₂ catalysis, which avoids acidic byproducts.
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)(cyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents
Major Products:
Oxidation: (4-Chlorophenyl)(cyclohexyl)ketone.
Reduction: (4-Chlorophenyl)cyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)(cyclohexyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(cyclohexyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between [4-(4-chlorophenyl)cyclohexyl]methanol and its analogs:
Physicochemical Properties
- Solubility: [4-(4-Chlorophenyl)cyclohexyl]methanol: Likely sparingly soluble in water (similar to cyclohexanol derivatives) but soluble in polar organic solvents (e.g., methanol, ethanol) . 4-(4-Chlorophenyl)cyclohexanecarboxylic acid: Slightly soluble in chloroform, DMSO, and methanol . Atovaquone: Poor aqueous solubility; requires formulation with lipids for bioavailability .
Acidity :
Key Research Findings
Atovaquone Synthesis: The title compound’s analogs are critical in multistep syntheses. For example, 4-(4-chlorophenyl)cyclohexanone is condensed with naphthoquinone precursors, followed by hydrolysis to yield Atovaquone .
Neuroprotective Agents: SL 82.0715 demonstrates that chlorophenyl-cyclohexyl motifs paired with ethanolamine groups confer NMDA receptor antagonism, highlighting structural flexibility for CNS drug design .
Solvent Effects: Methanol and acetonitrile are preferred for crystallizing chlorophenyl-cyclohexyl derivatives, ensuring high purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
